n-Benzyl-1,3-benzothiazole-2-carbothioamide
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Overview
Description
n-Benzyl-1,3-benzothiazole-2-carbothioamide: is a heterocyclic compound that features a benzothiazole ring fused with a benzyl group and a carbothioamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminobenzothiazole and benzyl isothiocyanate, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of n-Benzyl-1,3-benzothiazole-2-carbothioamide typically involves large-scale batch reactions using the one-pot synthesis method. The reaction conditions are optimized to ensure maximum yield and purity, and the product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halides, alkoxides, dimethylformamide as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: Exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
Anticancer Activity: Shows potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine:
Drug Development: Investigated as a lead compound for the development of new therapeutic agents targeting infectious diseases and cancer.
Industry:
Mechanism of Action
The mechanism of action of n-Benzyl-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis through the activation of caspase pathways and inhibition of key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of n-Benzyl-1,3-benzothiazole-2-carbothioamide, known for its antimicrobial properties.
Benzyl Isothiocyanate: Another precursor, widely studied for its anticancer activity.
Benzothiazole Derivatives: A broad class of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness: this compound stands out due to its unique combination of a benzothiazole ring and a carbothioamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
92081-79-3 |
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Molecular Formula |
C15H12N2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-benzyl-1,3-benzothiazole-2-carbothioamide |
InChI |
InChI=1S/C15H12N2S2/c18-14(16-10-11-6-2-1-3-7-11)15-17-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,18) |
InChI Key |
KUIHPCFHTYNKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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